molecular formula C46H45K3N4O15S4 B12408084 Sulfo-Cyanine5.5 maleimide (potassium)

Sulfo-Cyanine5.5 maleimide (potassium)

Cat. No.: B12408084
M. Wt: 1139.4 g/mol
InChI Key: PNUNNGKSEARZHM-UHFFFAOYSA-K
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Description

Sulfo-Cyanine5.5 maleimide (potassium) is a water-soluble, far-red to near-infrared emitting fluorescent dye. It is highly hydrophilic due to the presence of four sulfo groups. This compound is particularly useful for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers. The excitation maximum of Sulfo-Cyanine5.5 is 675 nm, and the emission maximum is 694 nm .

Preparation Methods

Sulfo-Cyanine5.5 maleimide (potassium) is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the maleimide functional group. The maleimide group is thiol-reactive, allowing it to selectively label cysteine residues in proteins. The synthetic route typically involves the reaction of cyanine dye with maleimide and sulfonation to introduce the sulfo groups .

Industrial production methods involve the large-scale synthesis of the dye, ensuring high purity and consistency. The process includes careful control of reaction conditions such as temperature, pH, and solvent composition to achieve the desired product quality .

Chemical Reactions Analysis

Scientific Research Applications

Sulfo-Cyanine5.5 maleimide (potassium) has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in molecular imaging techniques for diagnosing diseases and monitoring therapeutic responses.

    Industry: Applied in the development of biosensors and diagnostic assays .

Mechanism of Action

The mechanism of action of Sulfo-Cyanine5.5 maleimide (potassium) involves its thiol-reactive maleimide group, which selectively labels cysteine residues in proteins. This labeling process forms a stable thioether bond, allowing the dye to be covalently attached to the target molecule. The fluorescent properties of the dye enable the visualization and tracking of the labeled biomolecules in various applications .

Comparison with Similar Compounds

Sulfo-Cyanine5.5 maleimide (potassium) is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:

These compounds share similar fluorescent properties but may differ in terms of solubility, stability, and specific applications.

Properties

Molecular Formula

C46H45K3N4O15S4

Molecular Weight

1139.4 g/mol

IUPAC Name

tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C46H48N4O15S4.3K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;;;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65);;;/q;3*+1/p-3

InChI Key

PNUNNGKSEARZHM-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

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